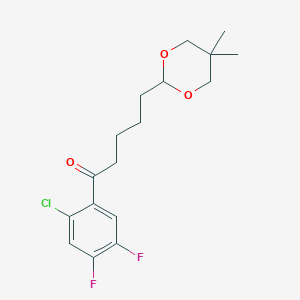

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

Properties

IUPAC Name |

1-(2-chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClF2O3/c1-17(2)9-22-16(23-10-17)6-4-3-5-15(21)11-7-13(19)14(20)8-12(11)18/h7-8,16H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYSVENAKRJHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2Cl)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646075 | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-35-2 | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Aromatic Precursor

- Starting from a halogenated benzene derivative, selective lithiation or halogen-metal exchange is performed using reagents such as n-butyllithium at low temperatures (e.g., -78 °C) to generate an aryl lithium intermediate.

- This intermediate is then reacted with electrophilic reagents to install the pentanone side chain or other functional groups.

- For example, lithiation of 2-chloro-4,5-difluorobenzene followed by reaction with a suitable pentanone derivative or its equivalent can yield the desired aryl ketone intermediate.

Formation of the Pentanone Side Chain

- The pentanone moiety is typically introduced via nucleophilic addition or acylation reactions.

- One approach involves the use of tert-butyl 4-oxopiperidine-1-carboxylate or similar ketone precursors, which upon reaction with the aryl lithium species, form the corresponding ketone.

- Alternatively, cross-coupling reactions such as Pd-catalyzed Sonogashira coupling followed by hydrogenation and functional group transformations can be employed to build the pentanone chain.

Introduction of the 5,5-Dimethyl-1,3-Dioxan-2-yl Group

- The dioxane ring is introduced by acetalization of the ketone intermediate with 2,2-dimethyl-1,3-propanediol under acidic conditions.

- This step protects the ketone functionality and stabilizes the molecule for further transformations.

- Typical conditions involve treatment with the diol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid in anhydrous solvents like toluene or dichloromethane, often with azeotropic removal of water to drive the equilibrium toward acetal formation.

Halogenation and Fluorination Steps

- Fluorination is achieved either by direct fluorination of the aromatic ring using reagents like Selectfluor® or by employing pre-fluorinated starting materials.

- Chlorination is introduced via electrophilic aromatic substitution or by using chlorinated precursors.

- The selective placement of fluorine and chlorine atoms is critical and often requires careful control of reaction conditions and choice of reagents to avoid over-halogenation or substitution at undesired positions.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.

- Characterization is performed using NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm the structure and purity.

- Crystallographic studies may be conducted to verify the stereochemistry of the dioxane ring and substitution pattern on the aromatic ring.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Halogenated aromatic precursor synthesis | Starting from halogenated benzene; n-BuLi lithiation at -78 °C | Generate aryl lithium intermediate for further reaction |

| 2 | Nucleophilic addition/acylation | Reaction with pentanone derivative or equivalent | Formation of aryl-pentanone intermediate |

| 3 | Acetalization | 2,2-Dimethyl-1,3-propanediol, acid catalyst, anhydrous solvent | Formation of 5,5-dimethyl-1,3-dioxan-2-yl protecting group |

| 4 | Selective halogenation/fluorination | Use of Selectfluor®, electrophilic chlorination | Introduction of fluorine and chlorine substituents |

| 5 | Purification | Chromatography (flash column, HPLC) | Isolation of pure target compound |

| 6 | Characterization | NMR, MS, elemental analysis | Confirmation of structure and purity |

Research Findings and Optimization Notes

- The use of low-temperature lithiation is essential to achieve regioselective metalation without side reactions.

- Acetalization conditions must be optimized to prevent hydrolysis or rearrangement of the dioxane ring.

- Fluorination with Selectfluor® is preferred for mild and selective introduction of fluorine atoms on aromatic rings.

- Industrial scale-up may require catalyst optimization and solvent recycling to improve yield and reduce environmental impact.

- The presence of multiple halogens influences the reactivity and stability of intermediates, necessitating careful monitoring by analytical techniques during synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that derivatives of valerophenones exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure of 2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone may enhance these effects due to its electronic properties.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Synthesis Example:

A synthetic route involves the reaction of 4-chloro-2,5-difluorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane under controlled conditions to yield the desired product with high purity and yield. This method demonstrates the compound's utility in creating complex molecular architectures.

| Reaction Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | 4-Chloro-2,5-difluorobenzoyl chloride + 5,5-Dimethyl-1,3-dioxane | Reflux in dichloromethane | 85% |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

Research has shown that incorporating fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance. A study demonstrated that polymers synthesized from fluorinated valerophenones exhibited superior mechanical properties compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity through halogen bonding, while the dioxane ring provides steric hindrance, influencing its overall activity. The compound may inhibit or activate specific pathways depending on its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and application-based attributes of 2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone with its analogs:

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects :

- Halogens : Chloro substituents (e.g., ) increase molecular weight and electrophilicity compared to fluoro analogs (). This may enhance reactivity in nucleophilic aromatic substitution but also elevate toxicity risks .

- Alkyl/Methoxy Groups : Compounds like 4'-n-butyl () or 3',5'-dimethoxy () derivatives exhibit higher lipophilicity or solubility, respectively, impacting bioavailability .

Safety and Handling :

- Chlorinated derivatives (e.g., ) often require stricter safety protocols (e.g., glovebox use) compared to fluorinated ones due to higher toxicity .

Applications :

Biological Activity

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, often referred to as difluorovalero , is a fluorinated organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C17H21ClF2O3

- Molar Mass : 346.8 g/mol

- CAS Number : 898757-35-2

The structure of difluorovalero features a chloro and difluoro substitution on the aromatic ring, along with a dioxane moiety that may influence its biological interactions.

| Property | Value |

|---|---|

| Solubility | Moderate in organic solvents |

| Melting Point | Not specified |

| Log P (Partition Coefficient) | Not specified |

Antiviral Properties

Research indicates that compounds with similar structural features to difluorovalero exhibit antiviral activity. For instance, studies on halogenated benzimidazoles have shown significant antiviral effects against human cytomegalovirus (HCMV), suggesting that difluorovalero may possess similar properties due to its halogen substitutions .

The proposed mechanism for the biological activity of difluorovalero involves interference with viral replication pathways. Compounds like difluorovalero may inhibit key enzymes involved in the viral life cycle or alter host cell signaling pathways, leading to reduced viral load.

Inhibition Studies

In vitro studies have demonstrated that fluorinated compounds can interact with various cytochrome P450 enzymes, which are critical for drug metabolism. The inhibition of these enzymes may lead to altered pharmacokinetics of co-administered drugs .

Case Study 1: Antiviral Efficacy

In a controlled study examining the effects of difluorovalero analogs on HCMV, researchers reported an IC50 (half-maximal inhibitory concentration) value indicating effective antiviral activity. The study observed that structural modifications significantly influenced the compound's efficacy and cytotoxicity .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic analysis involving similar fluorinated compounds suggested that the presence of bulky groups like the dioxane moiety can enhance bioavailability while potentially reducing toxicity. This profile is crucial for developing therapeutic agents with improved safety and efficacy profiles .

Q & A

Q. What are the recommended synthetic routes for preparing 2'-chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and what key intermediates are involved?

The synthesis likely involves Friedel-Crafts acylation or ketone functionalization, given the structural similarity to fluorinated acetophenones . A plausible route could involve:

- Step 1 : Preparation of the difluorinated aromatic precursor via halogenation or directed ortho-metalation.

- Step 2 : Introduction of the valerophenone moiety via nucleophilic acyl substitution or coupling reactions.

- Step 3 : Protection of the 1,3-dioxane ring using 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under acidic conditions. Key intermediates include halogenated benzophenones (e.g., 2',4'-difluoroacetophenone analogs) and protected diols for dioxane ring formation .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- NMR Spectroscopy : and NMR to verify fluorinated positions and dioxane ring conformation.

- HPLC-MS : For purity assessment (>98%) and detection of halogenated byproducts .

- X-ray Crystallography : Resolve stereochemical ambiguities in the dioxane ring or fluorinated aryl groups, as demonstrated in structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the introduction of the 5,5-dimethyl-1,3-dioxane group under varying catalytic conditions?

- Catalyst Screening : Test Lewis acids (e.g., BF-etherate) for dioxane ring formation, as seen in terphenyl synthesis .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates.

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps. Contradictions in yield data may arise from competing side reactions (e.g., ring-opening of the dioxane under acidic conditions), necessitating pH control .

Q. What strategies can address discrepancies in spectral data (e.g., NMR splitting patterns) for the fluorinated aromatic region?

Q. How does the steric bulk of the 5,5-dimethyl-1,3-dioxane group influence the compound’s reactivity in cross-coupling reactions?

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify spatial hindrance around reactive sites.

- Catalyst Design : Employ bulky ligands (e.g., SPhos or XPhos) in palladium-catalyzed couplings to mitigate steric interference. Data from analogous valerophenones suggest reduced yields in Suzuki-Miyaura couplings without tailored catalysts .

Q. What methodologies are suitable for studying the environmental fate of this compound in aquatic systems?

- Hydrolysis Studies : Monitor degradation under varying pH (4–9) and temperatures (20–40°C) to assess dioxane ring stability.

- Bioaccumulation Assays : Use OECD Test Guideline 305 to measure partition coefficients (log ) in fish liver microsomes.

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to identify photodegradation products via LC-QTOF-MS .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Accelerated Stability Testing : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours.

- Metabolic Profiling : Use liver microsome assays (human/rat) with NADPH cofactors to identify phase I/II metabolites.

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, with post-hoc Tukey tests for significance .

Q. What computational tools can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Autodock Vina or Schrödinger Suite to screen against CYP450 isoforms or fluorinated ligand-binding proteins.

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes. Validate predictions with in vitro enzyme inhibition assays (e.g., IC measurements) .

Contradiction Resolution

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Solubility Parameters : Calculate Hansen solubility parameters (δ, δ, δ) to identify optimal solvents.

- Phase Diagrams : Construct ternary phase diagrams (e.g., water/ethanol/ethyl acetate) for crystallization optimization. Discrepancies may arise from impurities or polymorphic forms; use DSC and PXRD to confirm crystalline phase uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.